molecular formula C10H20O2 B1296005 Pivaloin CAS No. 815-66-7

Pivaloin

Cat. No.: B1296005
CAS No.: 815-66-7
M. Wt: 172.26 g/mol
InChI Key: YMRDPCUYKKPMFC-UHFFFAOYSA-N
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Description

Pivaloin, also known as 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone, is an organic compound with the molecular formula C10H20O2. It is a derivative of pivalic acid and is characterized by its unique structure, which includes a hydroxyl group and two tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivaloin can be synthesized through several methods. One common approach involves the aldol condensation of pivalaldehyde (2,2-dimethylpropanal) with itself, followed by a reduction step. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of catalytic hydrogenation in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: Pivaloin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pivalic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

    Oxidation: Pivalic acid.

    Reduction: 4-hydroxy-2,2,5,5-tetramethylhexanol.

    Substitution: Depending on the nucleophile, products such as 4-chloro-2,2,5,5-tetramethylhexanone or 4-amino-2,2,5,5-tetramethylhexanone.

Scientific Research Applications

Pivaloin has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for various derivatives.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of pivaloin and its derivatives involves interactions with specific molecular targets. For instance, this compound derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    Pivalic Acid: A carboxylic acid with similar structural features but lacks the hydroxyl group.

    2,2,5,5-Tetramethylhexanol: A reduced form of pivaloin with a hydroxyl group instead of a ketone.

    4-Chloro-2,2,5,5-tetramethylhexanone: A substitution product of this compound .

Uniqueness: this compound’s unique structure, featuring both a hydroxyl group and two tert-butyl groups, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity, making this compound a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

4-hydroxy-2,2,5,5-tetramethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDPCUYKKPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277185
Record name Pivaloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-66-7
Record name 815-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 815-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pivaloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIVALOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

5 g (0.125 mol) of sodium hydroxide powder was added to 11.6 g (0.05 mol) of 4-Bromo-2,2,5,5-tetramethyl-3-hexanone in 10 g of dry diethylformamide. This reaction mixture was heated to 110° C. for 2 hours, cooled to room temperature and 600 mL of water and 200 mL of hexanes added. The hexane layer was collected and the aqueous layer was washed three times with 50 ml of additional hexanes. The hexanes fractions were then combined, washed three times with 50 ml water, then dried with MgSO4. The product was collected as a crystalline solid after hexanes removal by atmospheric distillation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-Bromo-2,2,5,5-tetramethyl-3-hexanone
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to pivaloin?

A1: this compound can be synthesized through various methods. Two prominent approaches highlighted in research include:

  • From ethyl pivalate: this compound can be prepared by the condensation of two molecules of ethyl pivalate in the presence of sodium, followed by hydrolysis. []
  • From dimethyl oxalate: An alternative synthesis utilizes dimethyl oxalate as a starting material. []

Q2: How does the steric bulk of this compound influence its reactivity?

A: The presence of bulky tert-butyl groups significantly impacts this compound's reactivity. For instance, attempts to synthesize tetra-t-butylpyrazine from this compound were unsuccessful due to steric hindrance. [] Similarly, reactions with tert-butyllithium result in a mixture of reduction and addition products, showcasing the influence of steric factors. []

Q3: What interesting reactivity patterns do this compound derivatives exhibit in Dimethyl Sulfoxide (DMSO)?

A: Research suggests that mesylate and triflate derivatives of this compound undergo rapid cationic rearrangements in DMSO. [, ] The rate of these rearrangements is notably faster in DMSO compared to highly ionizing solvents like trifluoroethanol or trifluoroacetic acid. This behavior highlights the unique influence of DMSO on the reactivity of this compound derivatives. []

Q4: What spectroscopic techniques provide insights into the structure of this compound and its derivatives?

A: Nuclear Magnetic Resonance (NMR) spectroscopy proves valuable in studying this compound and its derivatives. For example, NMR analysis helped assess steric congestion in α,α,β-tri-tert-butylethene, a compound derived from this compound, by identifying restricted internal rotations. [] Additionally, mass spectrometry provides structural information and fragmentation patterns for this compound-derived pyrazines. []

Q5: Are there any studies on the molecular conformation of this compound?

A: While the provided abstracts don't delve into detailed conformational analysis, one study mentions investigating the dipole moments of this compound. [] Dipole moment measurements can offer insights into the preferred conformation of a molecule by providing information about the spatial arrangement of polar bonds.

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